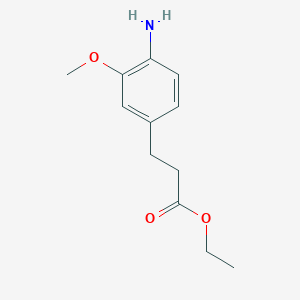![molecular formula C10H5ClN2O2 B8497012 3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine](/img/structure/B8497012.png)
3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine
Overview
Description
3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a benzodioxin moiety and a chlorine substituent at the 3-position
Preparation Methods
3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine can be synthesized from 3,4,6-trichloropyridazine and catechol. The synthetic route involves the catalytic reduction of the intermediate product to form the desired compound . The reaction conditions typically include the use of alkoxide ions or amines, which can lead to nucleophilic displacement reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro-substituent can be replaced by nucleophiles such as alkoxide ions or amines.
Ring cleavage: The dioxin ring can be cleaved under certain conditions, such as heating with morpholine or boiling with methanolic sodium methoxide.
Common reagents used in these reactions include alkoxide ions, amines, morpholine, and methanolic sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds and π-π stacking interactions with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
3-Chlorobenzo[5,6][1,4]dioxino[2,3-c]pyridazine can be compared with other similar compounds, such as:
[1,4]Benzodioxino[2,3-b]quinoxaline: This compound has a similar dioxin ring but differs in the fused heterocyclic system.
[1,4]Benzodioxino[2,3-d]pyridazine: This compound is another derivative of pyridazine with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C10H5ClN2O2 |
|---|---|
Molecular Weight |
220.61 g/mol |
IUPAC Name |
3-chloro-[1,4]benzodioxino[3,2-c]pyridazine |
InChI |
InChI=1S/C10H5ClN2O2/c11-9-5-8-10(13-12-9)15-7-4-2-1-3-6(7)14-8/h1-5H |
InChI Key |
BCGMUQXRQVFTNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC(=NN=C3O2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)propyl]acetamide](/img/structure/B8496956.png)

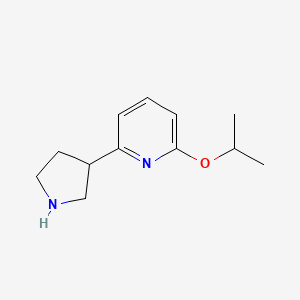
![2-[2-(5-Methoxy-2-nitrophenyl)ethenyl]pyridine](/img/structure/B8496971.png)
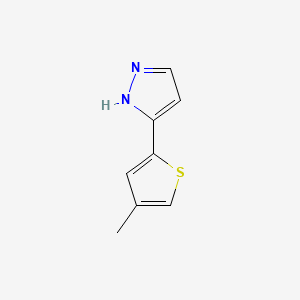

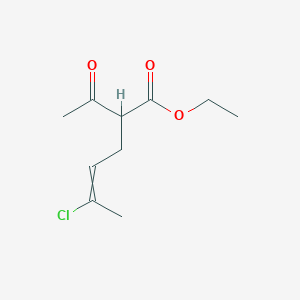
![2-Chloro-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B8496995.png)
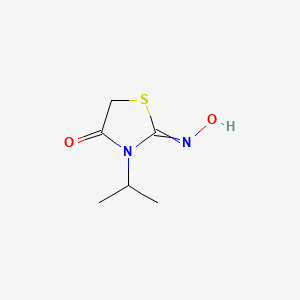
![Diethyl 2-[[(allyloxy)carbonyl]amino]malonate](/img/structure/B8497005.png)


